1-(4-(Benzyloxy)phenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
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Overview
Description
1-(4-(Benzyloxy)phenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a complex organic compound with a unique structure that combines a benzyloxy group, a phenyl ring, and a tetrahydropyridazine core
Mechanism of Action
Target of Action
A structurally similar compound, n-[4-(benzyloxy)phenyl]glycinamide, has been reported to targetLeukotriene A-4 hydrolase in humans . Leukotriene A-4 hydrolase plays a crucial role in the inflammatory response by catalyzing the final step in the biosynthesis of leukotriene B4, a potent chemoattractant for neutrophils .
Mode of Action
non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions. These interactions can lead to changes in the conformation or activity of the target protein, thereby modulating its function .
Biochemical Pathways
Given its potential target, it may influence theleukotriene biosynthesis pathway . This could have downstream effects on inflammatory responses, as leukotrienes are key mediators of inflammation.
Pharmacokinetics
Finally, excretion, primarily via the kidneys or bile, removes the compound or its metabolites from the body .
Result of Action
If it indeed targets leukotriene a-4 hydrolase, it could potentially modulate inflammatory responses by altering the production of leukotriene b4 .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interactions with its target. Moreover, the physiological environment within the body, including the presence of various enzymes and transport proteins, can also affect the compound’s action .
Preparation Methods
The synthesis of 1-(4-(Benzyloxy)phenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid typically involves multiple steps, including the formation of the benzyloxy group and the construction of the tetrahydropyridazine ring. One common synthetic route involves the reaction of 4-benzyloxybenzaldehyde with hydrazine to form the corresponding hydrazone, followed by cyclization to form the tetrahydropyridazine ring.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
1-(4-(Benzyloxy)phenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ketone group in the tetrahydropyridazine ring can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-(Benzyloxy)phenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Comparison with Similar Compounds
Similar compounds to 1-(4-(Benzyloxy)phenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid include other tetrahydropyridazine derivatives and benzyloxy-substituted phenyl compounds. These compounds may share similar chemical properties and reactivity but differ in their specific functional groups or substitution patterns. For example, 1-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a similar compound with a methoxy group instead of a benzyloxy group, which may affect its reactivity and biological activity .
Properties
IUPAC Name |
6-oxo-1-(4-phenylmethoxyphenyl)-4,5-dihydropyridazine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c21-17-11-10-16(18(22)23)19-20(17)14-6-8-15(9-7-14)24-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NERXQFIXOGBUAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C(=O)O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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